molecular formula C12H18O B14553760 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal CAS No. 62242-19-7

2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal

Cat. No.: B14553760
CAS No.: 62242-19-7
M. Wt: 178.27 g/mol
InChI Key: IGZCVHHDCMDGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal: is an organic compound that features both an alkene and an alkyne functional group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal can be achieved through several synthetic routes. One common method involves the alkylation of hexanal with propargyl bromide and allyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hexanal, followed by the addition of the alkyl halides.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or copper may be employed to facilitate the alkylation reactions, and the process may be scaled up to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanal: can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkene and alkyne groups can participate in substitution reactions, such as halogenation or hydrohalogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanoic acid

    Reduction: 2-(Prop-2-EN-1-YL)-2-(prop-2-YN-1-YL)hexanol

Properties

CAS No.

62242-19-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-prop-2-enyl-2-prop-2-ynylhexanal

InChI

InChI=1S/C12H18O/c1-4-7-10-12(11-13,8-5-2)9-6-3/h2,6,11H,3-4,7-10H2,1H3

InChI Key

IGZCVHHDCMDGLR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C)(CC#C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.